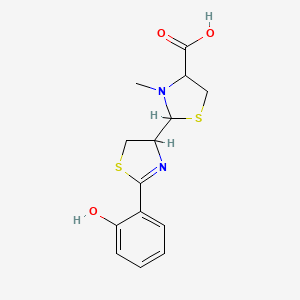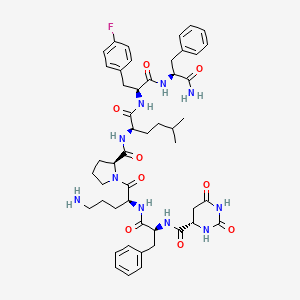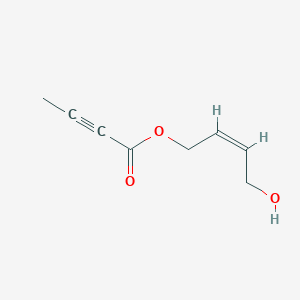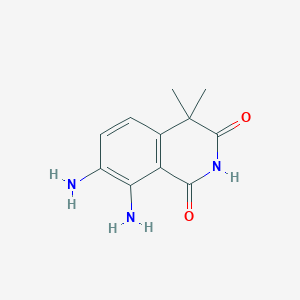
1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- is a chemical compound with the molecular formula C11H13N3O2 It is known for its unique structure, which includes two amino groups and two methyl groups attached to an isoquinolinedione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoquinoline derivatives.
Amination Reaction: The introduction of amino groups at the 7 and 8 positions of the isoquinoline ring is achieved through an amination reaction. Common reagents for this step include ammonia or primary amines.
Methylation: The addition of methyl groups at the 4 position is carried out using methylating agents like methyl iodide or dimethyl sulfate.
Oxidation: The final step involves the oxidation of the isoquinoline ring to form the isoquinolinedione structure. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of 1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for the continuous addition of reagents and removal of products, improving efficiency.
Catalysts: The use of catalysts can enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the isoquinolinedione structure to other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the isoquinolinedione core can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4-methyl-: Lacks one methyl group compared to the target compound.
1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-diethyl-: Contains ethyl groups instead of methyl groups.
1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-diphenyl-: Contains phenyl groups instead of methyl groups.
Uniqueness
1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- is unique due to the presence of both amino and methyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
99911-03-2 |
|---|---|
Fórmula molecular |
C11H13N3O2 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
7,8-diamino-4,4-dimethylisoquinoline-1,3-dione |
InChI |
InChI=1S/C11H13N3O2/c1-11(2)5-3-4-6(12)8(13)7(5)9(15)14-10(11)16/h3-4H,12-13H2,1-2H3,(H,14,15,16) |
Clave InChI |
JBEITPZFEQEJLB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C(=C(C=C2)N)N)C(=O)NC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid Impurity)](/img/structure/B12286679.png)
![prop-2-enyl N-[9-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate](/img/structure/B12286683.png)
![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 7-methyl-](/img/structure/B12286688.png)

![methyl 4-(3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12286716.png)
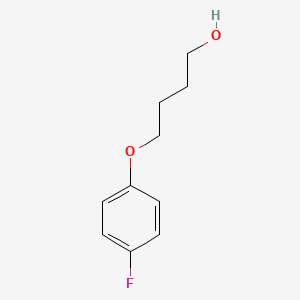

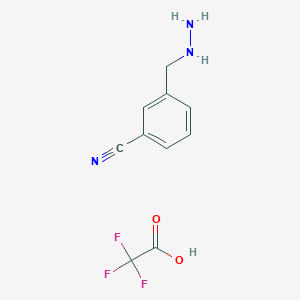
![2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B12286725.png)
